NTPO

Description

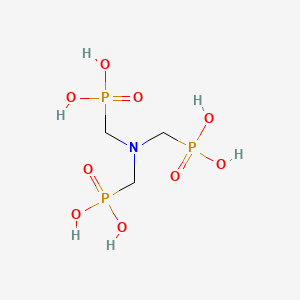

(Nitrilotris(methylene))triphosphonic acid (NTMP), also known as aminotris(methylenephosphonic acid) or ATMP (CAS No. 6419-19-8), is an organophosphonate compound with the molecular formula C₃H₁₂NO₉P₃ and a molecular weight of 299.05 g/mol . Its structure consists of a central nitrogen atom bonded to three methylene-phosphonic acid groups (–CH₂PO₃H₂), enabling strong chelation of metal ions such as Ca²⁺, Mg²⁺, Fe³⁺, and Zn²⁺ . NTMP is highly water-soluble (1000 mg/mL at 25°C) and stable under alkaline conditions, making it a critical component in industrial water treatment, scale inhibition, and corrosion prevention . Applications span oilfield operations, textile production, and household cleaners, where it inhibits scale formation by sequestering metal ions .

Propriétés

IUPAC Name |

[bis(phosphonomethyl)amino]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H12NO9P3/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDONNITUKPKTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12NO9P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027624 | |

| Record name | Aminotrimethylene phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Glassy solid; [CHEMINFO] Fine white crystals; [MSDSonline], Solid | |

| Record name | Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminotrimethylene phosphonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 25 °C | |

| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000001 [mmHg] | |

| Record name | Aminotrimethylene phosphonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6419-19-8, 20592-85-2 | |

| Record name | Aminotri(methylenephosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6419-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminotrimethylene phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aminotris(methylenephosphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020592852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminotrimethylene phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrilotrimethylenetris(phosphonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOTRIS(METHYLENEPHOSPHONIC ACID) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y702GD0FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 215 °C | |

| Record name | [Nitrilotris(methylene)]trisphosphonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The synthesis of NTMP through carboxyl group substitution involves reacting nitrilotriacetic acid (NTA) with phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) in a halogenated solvent system. This method, patented in US3816517A, operates on the principle of replacing carboxylic acid (-COOH) groups in NTA with phosphonic acid (-PO₃H₂) functionalities. The general reaction proceeds as follows:

$$

\text{Nitrilotriacetic acid} + 3\text{H}3\text{PO}3 + 3\text{PCl}3 \rightarrow \text{NTMP} + 3\text{CO}2 + 9\text{HCl}

$$

The molar ratio of NTA to H₃PO₃ and PCl₃ is critical, with optimal yields achieved at 1:3:3 stoichiometry. The reaction occurs in a two-phase system using tetrachloroethane as the inert solvent, facilitating the exothermic substitution while minimizing side reactions.

Procedural Optimization

Key operational parameters include temperature control between 100–110°C during PCl₃ addition to prevent runaway reactions. A sequential addition protocol is employed:

- Suspension of NTA and H₃PO₃ in tetrachloroethane under reflux

- Dropwise addition of PCl₃ over 30–60 minutes

- Post-addition reflux for 3 hours to ensure complete substitution

- Hydrolysis with water to quench unreacted PCl₃

- Purification via ethanol recrystallization

This method achieves yields of 80–85% NTMP, significantly higher than traditional amine-formaldehyde routes (55–60%). The crystalline product exhibits >98% purity by phosphorous-31 nuclear magnetic resonance (³¹P NMR), with residual chloride content below 0.5% w/w.

Direct Synthesis from Ammonia Derivatives and Phosphorus Trichloride

Single-Step Hydrolytic Condensation

US3476799A discloses an economical pathway using hexamethylenetetramine (HMTA), formaldehyde (CH₂O), and PCl₃ in aqueous medium. The reaction capitalizes on in situ generation of H₃PO₃ through PCl₃ hydrolysis:

$$

\text{HMTA} + 9\text{CH}2\text{O} + 3\text{PCl}3 \rightarrow \text{NTMP} + 6\text{NH}_4\text{Cl} + 9\text{HCl}

$$

Stoichiometric ratios are maintained at 1:9:3 (HMTA:CH₂O:PCl₃), with temperature control critical during the exothermic hydrolysis phase (60–70°C).

Process Intensification Strategies

The protocol involves:

- Dissolution of HMTA in 36% formalin solution

- Gradual PCl₃ addition under vigorous agitation

- Post-hydrolysis heating to 110–115°C for 1 hour

- Cooling-induced crystallization of NTMP

- Centrifugation for product isolation

This method achieves 90% yield with 95% purity, leveraging PCl₃'s dual role as phosphorus donor and acid catalyst. The mother liquor containing ammonium chloride (NH₄Cl) and residual phosphonic acids can be recycled, enhancing process economics.

Comparative Analysis of Synthetic Methodologies

Yield and Purity Benchmarks

Environmental and Economic Considerations

The carboxyl substitution route generates 3 moles of CO₂ per mole of NTMP, necessitating gas scrubbing systems. Conversely, direct synthesis produces NH₄Cl effluent requiring neutralization. From a cost perspective, PCl₃-based methods reduce raw material expenses by 40% compared to H₃PO₃-mediated routes, though requiring corrosion-resistant reactors.

Advanced Purification Techniques

Solvent-Antisolvent Crystallization

Ethanol-water systems (70:30 v/v) enable selective NTMP crystallization, achieving 99.5% purity through three successive recrystallizations. Differential solubility between NTMP and its mono-/di-phosphonate analogs drives separation efficiency.

Ion-Exchange Chromatography

Strong anion-exchange resins (e.g., Amberlite IRA-400) effectively remove chloride impurities (<100 ppm) and residual amines. Elution with 0.5M NaOH followed by acidification yields pharmaceutical-grade NTMP.

Scalability and Industrial Adaptation

Continuous Flow Reactor Design

Pilot-scale studies demonstrate 90% yield maintenance in plug-flow reactors (PFRs) with:

- Residence time of 120 minutes

- Temperature zones (70°C → 110°C gradient)

- Inline pH monitoring for HCl neutralization

Waste Stream Valorization

NH₄Cl byproducts from direct synthesis are recoverable as fertilizer precursors, while CO₂ from carboxyl substitution routes can be sequestered via alkaline scrubbing to produce sodium bicarbonate.

Analyse Des Réactions Chimiques

Types of Reactions

(Nitrilotris(methylene))triphosphonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different phosphonic acid derivatives.

Substitution: It can undergo substitution reactions with other chemical groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of (Nitrilotris(methylene))triphosphonic acid include oxidizing agents and other phosphonic acids. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of (Nitrilotris(methylene))triphosphonic acid include various phosphonic acid derivatives and chelating agents that are used in industrial and scientific applications .

Applications De Recherche Scientifique

Water Treatment

NTMPA is widely used as a scale inhibitor and corrosion inhibitor in water treatment systems. It effectively prevents the formation of scale in cooling water systems, oil pipelines, and boilers, particularly under conditions of high hardness and salinity. The recommended dosage ranges from 1 to 20 mg/L for general use, increasing to 20-60 mg/L for corrosion inhibition .

| Application | Usage | Dosage (mg/L) |

|---|---|---|

| Cooling Water Systems | Scale prevention | 1 - 20 |

| Oil Pipeline Systems | Corrosion inhibition | 20 - 60 |

| Boiler Water Treatment | Scale and corrosion inhibition | 10 - 50 |

Cement Hydration Inhibition

NTMPA has been studied for its role in inhibiting cement hydration. Research indicates that it can affect the dissolution of calcium ions during cement curing, thereby modifying the hydration process. This property is particularly useful in controlling the setting time of cement in construction applications .

Adsorption Studies

Recent studies have focused on the adsorption mechanisms of NTMPA on ferric hydroxide surfaces. Density functional theory modeling has shown that NTMPA can form stable complexes with ferric hydroxide, affecting its transport and fate in environmental systems. The adsorption energies suggest that NTMPA can form both monodentate and bidentate complexes, influencing its behavior in aquatic environments .

| Complex Type | Adsorption Energy (ΔG_r°) |

|---|---|

| Monodentate Complex | -8.0 to -13.7 kcal/mol |

| Bidentate Complex | -15.3 to -28.9 kcal/mol |

Synthesis of Metal-Organic Frameworks (MOFs)

NTMPA is utilized in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation processes, and catalysis. The compound acts as a ligand that coordinates with metal ions to form complex structures with unique properties .

Corrosion Inhibition in Marine Environments

A study evaluated the effectiveness of NTMPA as a corrosion inhibitor for mild steel exposed to seawater conditions. Results indicated that NTMPA outperformed traditional inhibitors like nitrilotriacetic acid (NTA), providing superior protection against corrosion due to its chelating properties .

Application in Textile Industry

In the textile industry, NTMPA serves as a metal ion chelating agent during dyeing processes, enhancing color retention and preventing metal ion-induced discoloration .

Mécanisme D'action

The mechanism of action of (Nitrilotris(methylene))triphosphonic acid involves its ability to chelate metal ions and inhibit scale formation. It reacts with metal surfaces to form a protective coating, preventing the reaction of evaporated aluminum thin films on glass or silicon with deionized water . This chelating property makes it effective in various industrial and scientific applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Phosphonate Compounds

NTMP belongs to a broader class of phosphonates, which are characterized by stable C–P bonds and high affinity for metal ions. Key analogs include 1-hydroxyethane-1,1-diphosphonic acid (HEDP), ethylenediamine tetra(methylene phosphonic acid) (EDTMP), diethylenetriamine penta(methylene phosphonic acid) (DTPMP), and 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC). Below is a comparative analysis:

Structural and Chemical Properties

| Compound | Molecular Formula | Phosphonate Groups | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| NTMP | C₃H₁₂NO₉P₃ | 3 | 299.05 | Central N atom; three –CH₂PO₃H₂ groups |

| HEDP | C₂H₈O₇P₂ | 2 | 206.03 | Two –PO₃H₂ groups on a central ethane backbone |

| EDTMP | C₆H₂₄N₂O₁₂P₄ | 4 | 436.10 | Ethylenediamine core with four –CH₂PO₃H₂ groups |

| DTPMP | C₉H₂₈N₃O₁₅P₅ | 5 | 573.20 | Diethylenetriamine core with five –CH₂PO₃H₂ groups |

| PBTC | C₇H₁₁O₁₀P | 1 | 270.10 | Carboxylic-phosphonate hybrid structure |

Key Differences :

- NTMP’s tripodal structure provides moderate chelation capacity compared to EDTMP and DTPMP, which have higher phosphonate group density .

- PBTC combines phosphonate and carboxylic groups, enhancing solubility in acidic conditions but reducing thermal stability compared to NTMP .

Chelating Efficiency and Stability Constants

Phosphonates vary in metal-binding strength, quantified by stability constants (log K):

| Compound | log K (Fe³⁺) | log K (Ca²⁺) | log K (Cu²⁺) | Application-Specific Advantages |

|---|---|---|---|---|

| NTMP | 29.0 | 6.5 | 13.0 | Effective at alkaline pH; cost-effective |

| HEDP | 33.0 | 7.0 | 19.0 | Superior Fe³⁺/Cu²⁺ binding; low hydrolysis |

| EDTMP | 32.5 | 8.2 | 18.5 | High Ca²⁺ affinity; used in hard water |

| DTPMP | 35.0 | 9.0 | 21.0 | Broad-spectrum metal chelation |

| PBTC | 12.0 | 4.5 | 8.5 | Acidic pH compatibility |

Key Findings :

- NTMP outperforms PBTC in Fe³⁺ and Ca²⁺ binding but is less effective than HEDP and DTPMP for Cu²⁺ .

- EDTMP’s high Ca²⁺ affinity makes it ideal for calcium sulfate scale inhibition .

Environmental Impact and Degradation

- Toxicity : NTMP inhibits algal growth at low concentrations (0.1–1.0 mg/L) due to metal ion sequestration, impacting aquatic ecosystems .

Activité Biologique

(Nitrilotris(methylene))triphosphonic acid (ATMP) is a phosphonic acid derivative with significant applications in various fields, including environmental science, agriculture, and industrial processes. Its biological activity has been the subject of numerous studies, focusing on its interactions with biological systems, potential toxicity, and utility in various applications.

- Molecular Formula : C3H12NO9P3

- Molecular Weight : 299.07 g/mol

- Solubility : Highly soluble in water (610 g/L at 25°C)

- Density : 1.33 g/mL at 25°C

- pH : Acidic when dissolved in water

Toxicity and Safety

ATMP has been studied for its toxicity profile. It has been shown to produce chemical burns in the oral cavity and gastrointestinal tract upon ingestion . The estimated human exposure from consumer use is approximately 0.02 mg/kg/day, which is significantly lower than occupational exposure levels, estimated at about 0.52 mg/kg/day for workers .

Environmental Impact

Research indicates that ATMP can degrade under specific conditions, with complete degradation observed in activated sludge environments after nine days of incubation . This degradation pathway suggests a potential for low environmental persistence, making it less harmful in aquatic ecosystems.

Case Study 1: Biodegradation

A study demonstrated that ATMP undergoes rapid degradation in both biotic and abiotic conditions. In sterile conditions, the primary degradation product was iminodi(methylenephosphonic acid) (IDMP), which further decomposed into other phosphonic acids . This finding highlights ATMP's potential as a biodegradable alternative in various applications.

Case Study 2: Corrosion Inhibition

ATMP has been investigated for its effectiveness as a corrosion inhibitor in metal protection. A study indicated that ATMP significantly improved the corrosion resistance of metallic surfaces when applied as a coating agent . The electrochemical analysis showed reduced corrosion rates compared to untreated specimens.

Applications

- Water Treatment : ATMP is utilized as an antiscalant and dispersant in water treatment processes, effectively controlling scale formation.

- Agriculture : Its ability to chelate metal ions makes it useful in agricultural formulations to enhance nutrient availability.

- Industrial Processes : ATMP is employed in cement hydration inhibition, improving the longevity and performance of cement-based materials .

Summary of Research Findings

Q & A

Q. What synthetic methodologies are recommended for producing high-purity NTMP?

NTMP is typically synthesized via the Mannich reaction, combining ammonia, formaldehyde, and phosphorous acid under controlled conditions. To ensure high purity (>90%), reaction parameters such as stoichiometric ratios (e.g., 1:3:3 molar ratio of ammonia:formaldehyde:phosphorous acid), temperature (60–80°C), and pH (maintained at 2–3) must be optimized. Post-synthesis purification steps, such as recrystallization or ion-exchange chromatography, are critical to remove impurities like residual phosphates or chloride ions .

Q. How can researchers assess the purity and impurity profiles of NTMP samples?

Analytical methods include:

- Ion chromatography for quantifying residual chloride ions (≤1%) and phosphate derivatives (e.g., PO₃³⁻ ≤4%, PO₄³⁻ ≤0.8%) .

- Inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals (e.g., Fe ≤0.000035%) .

- Potentiometric titration to verify active phosphonic acid content (47–53% for commercial solutions) .

Q. What experimental considerations are critical for studying NTMP’s chelation properties in aqueous systems?

Key factors include:

- pH control : NTMP’s chelation efficacy for metal ions (e.g., Ca²⁺, Zn²⁺) is pH-dependent. Buffered systems (pH 7–9) are ideal for simulating natural water conditions .

- Competing ligands : Evaluate interference from common ions (e.g., carbonate, sulfate) using competitive ligand titration .

- Temperature stability : Conduct experiments at 25–40°C to assess thermal effects on complexation kinetics .

Advanced Research Questions

Q. How does pH influence NTMP’s degradation pathways in oxidative water treatment systems?

In KMnO₄-driven degradation, NTMP degradation efficiency decreases at alkaline pH (>7) due to reduced oxidative potential of permanganate. At pH 5–6, direct oxidation dominates, with NTMP decomposing into phosphates and nitrile byproducts. Radical scavenger experiments (e.g., using tert-butanol) and electron paramagnetic resonance (EPR) confirm minimal contribution from hydroxyl radicals .

Q. What strategies enhance NTMP’s adsorption capacity for heavy metals in hybrid materials?

- Material functionalization : Graft NTMP onto porous substrates (e.g., hydroxyapatite) via covalent bonding to increase active sites. For example, NTMP-modified natural phosphate achieved 300.7 mg g⁻¹ Zn²⁺ adsorption capacity .

- Isotherm modeling : Fit adsorption data to Langmuir/Freundlich models to determine monolayer vs. multilayer binding mechanisms .

Q. How can NTMP be integrated into coordination polymers for catalytic applications?

NTMP’s phosphonate groups enable coordination with lanthanides (e.g., Gd³⁺) to form lamellar structures. A one-pot synthesis using HCl as a structure-directing agent yields [Gd(H₄nmp)(H₂O)₂]Cl·2H₂O, which exhibits proton conductivity (1.23×10⁻⁵ S cm⁻¹ at 98% RH) and catalytic activity in epoxide alcoholysis (92–97% conversion at 35°C) .

Q. What electrochemical methods are suitable for evaluating NTMP’s corrosion inhibition efficacy?

- Potentiodynamic polarization : Measure corrosion potential (Ecorr) and breakdown potential (Eb) to establish passivation thresholds. For copper, Eb ≥ Ecorr indicates effective pitting inhibition by NTMP .

- Electrochemical impedance spectroscopy (EIS) : Quantify charge-transfer resistance changes in inhibitor-containing solutions .

Q. How do structural modifications (e.g., N-oxidation) alter NTMP’s physicochemical properties?

NTMP N-oxide derivatives (e.g., [nitrilotris(methylene)]trisphosphonic acid N-oxide) exhibit enhanced solubility and reduced corrosiveness while retaining chelation capacity. Synthesis involves controlled oxidation with H₂O₂ or O₃, followed by neutralization with KOH to form stable salts (e.g., pentapotassium NTMP-N-oxide) .

Data Contradictions and Resolution

- pH-Dependent Behavior : and report conflicting pH optima for NTMP’s roles in degradation (pH 5–6) vs. corrosion inhibition (pH 7). Researchers must contextualize pH effects based on the application (oxidative vs. protective environments).

- Adsorption Capacity : NTMP-modified materials in outperform most adsorbents but require cost-benefit analysis compared to alternatives like pectin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.